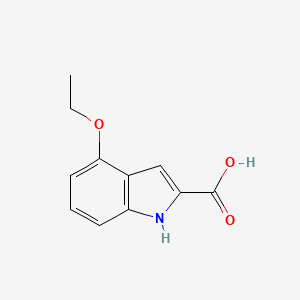
3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an organic compound that features a complex molecular structure with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound's unique combination of functional groups, including fluoro, methoxy, and sulfonamide moieties, contributes to its diverse reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: : To synthesize 3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, the process usually involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and benzenesulfonyl chloride.
Initial Reactions: : The 3-fluoro-4-methoxyaniline undergoes a sulfonylation reaction with benzenesulfonyl chloride to form 3-fluoro-4-methoxybenzenesulfonamide.
Quinoline Derivative Formation: : Separately, the tetrahydroquinoline derivative is synthesized through a reaction involving 2-methoxyacetyl chloride and an appropriate quinoline precursor.
Coupling Reaction: : Finally, the 3-fluoro-4-methoxybenzenesulfonamide is coupled with the tetrahydroquinoline derivative in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) under controlled temperature and pH conditions.
Industrial Production Methods: : Industrial-scale production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated purification systems to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly involving the fluoro and methoxy groups.
Oxidation and Reduction: : Specific conditions can lead to oxidation or reduction of the sulfonamide or tetrahydroquinoline moiety.
Addition Reactions: : The methoxy and fluoro groups can participate in various addition reactions under suitable conditions.
Common Reagents and Conditions
Substitution: : Reagents such as sodium hydroxide, acetic acid, and various halides.
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: : Depending on the reaction type, major products can include modified sulfonamides, quinoline derivatives, or fluoro- and methoxy-substituted aromatic compounds.
科学研究应用
Chemistry: : The compound serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms involving sulfonamides, quinolines, and fluoroaromatic systems.
Biology: : In biological research, the compound's unique structure may interact with various biomolecules, offering potential insights into enzyme inhibition, protein binding, and receptor interactions.
Medicine: : Due to its complex structure, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: : The compound's reactivity makes it useful in the synthesis of dyes, polymers, and specialty chemicals, contributing to advancements in material science and industrial chemistry.
作用机制
Mechanism: : The compound's mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with enzymes or receptors, altering biochemical pathways.
Molecular Targets and Pathways
Enzymes: : May inhibit specific enzymes by binding to their active sites.
Receptors: : Could modulate receptor activity, influencing signal transduction pathways.
Cellular Pathways: : Might affect cellular pathways related to inflammation, cell growth, or apoptosis.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxybenzenesulfonamide
1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinoline
4-Fluoro-3-methoxybenzenesulfonamide
属性
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-12-19(23)22-9-3-4-13-5-6-14(10-17(13)22)21-28(24,25)15-7-8-18(27-2)16(20)11-15/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFUSGFIZAEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)
![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)


![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)


![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2546013.png)

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2546019.png)

